molecular formula C6H6Br2ClN B12091611 2-Bromo-3-(bromomethyl)pyridine hydrochloride

2-Bromo-3-(bromomethyl)pyridine hydrochloride

Cat. No.: B12091611
M. Wt: 287.38 g/mol
InChI Key: WUQXHLBPJXJGCX-UHFFFAOYSA-N
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Description

2-Bromo-3-(bromomethyl)pyridine hydrochloride is a halogenated heterocyclic compound. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C6H5Br2N. This compound is often used as a building block in organic synthesis due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(bromomethyl)pyridine hydrochloride typically involves the bromination of 3-methylpyridine. This process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction conditions often include a solvent such as carbon tetrachloride or chloroform and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(bromomethyl)pyridine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-3-(bromomethyl)pyridine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-(bromomethyl)pyridine hydrochloride involves its reactivity as a halogenated compound. The bromine atoms can participate in various chemical reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3-(bromomethyl)pyridine hydrochloride is unique due to the presence of both bromine atoms and the bromomethyl group, which enhances its reactivity and versatility in organic synthesis. This makes it a valuable compound for various chemical transformations and applications .

Properties

Molecular Formula

C6H6Br2ClN

Molecular Weight

287.38 g/mol

IUPAC Name

2-bromo-3-(bromomethyl)pyridine;hydrochloride

InChI

InChI=1S/C6H5Br2N.ClH/c7-4-5-2-1-3-9-6(5)8;/h1-3H,4H2;1H

InChI Key

WUQXHLBPJXJGCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Br)CBr.Cl

Origin of Product

United States

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